Chemical properties and molecular structure of (6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid
Chemical properties and molecular structure of (6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid
An In-Depth Technical Guide to (6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic Acid: A Key Building Block for Modern Drug Discovery
Foreword: The Strategic Value of a Bifunctional Reagent
In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Success often hinges on the strategic selection of building blocks that offer both structural novelty and versatile reactivity. (6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid, a seemingly niche reagent, is a prime example of such a high-value synthetic intermediate. It elegantly combines three critical chemical motifs onto a single scaffold: a heteroaromatic pyridine core, a versatile boronic acid handle for carbon-carbon bond formation, and a strategically placed, cleavable benzyloxycarbonyl protecting group. This guide provides an in-depth analysis of its chemical properties, molecular architecture, synthesis, and application, demonstrating its significant utility for researchers, chemists, and professionals in drug development.
Part 1: Molecular Structure and Physicochemical Profile
A compound's utility is fundamentally dictated by its structure and inherent properties. Understanding these facets is the first step in harnessing its synthetic potential.
Core Molecular Architecture
(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid is characterized by the convergence of three distinct functional groups, each conferring specific reactivity and utility.
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The Pyridine Core: The central pyridine ring is a π-electron deficient heterocycle, a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its common presence in bioactive molecules. The substitution pattern at the 3- and 6-positions provides a defined vector for molecular elaboration.
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The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's utility in cross-coupling chemistry. The boron atom is sp² hybridized with a vacant p-orbital, rendering it a mild Lewis acid.[1] This feature is critical for its role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] It is also important to recognize that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, particularly upon dehydration. This equilibrium can influence reactivity and spectroscopic analysis.[3]
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The Benzyloxycarbonyl (Cbz) Group: This moiety serves as a robust protecting group for a carboxylic acid function at the 6-position of the pyridine ring. The Cbz group is stable to a wide range of reaction conditions, including the basic media often employed in Suzuki couplings, yet it can be selectively removed under specific conditions, typically catalytic hydrogenation, providing an orthogonal deprotection strategy.
Caption: Molecular structure of (6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid.
Physicochemical Data Summary
A summary of the key physical and chemical identifiers for this compound is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 1000269-51-1 | [4][5][6] |
| Molecular Formula | C₁₃H₁₂BNO₄ | [4][5] |
| Molecular Weight | 257.06 g/mol | [4] |
| Appearance | Typically an off-white to white solid | |
| Purity | ≥97% (typical commercial grade) | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5][6] |
| SMILES | O=C(OCC1=CC=CC=C1)C(N=C2)=CC=C2B(O)O | [4] |
Part 2: Recommended Synthesis and Handling Protocols
As a specialty reagent, ensuring its synthesis and handling are performed correctly is crucial for downstream success. The protocols described here are designed to be self-validating systems.
Proposed Synthetic Workflow
While multiple routes to heteroaryl boronic acids exist, a robust and widely practiced method involves a lithium-halogen exchange from a suitable halo-pyridine precursor, followed by electrophilic trapping with a borate ester.[7][8] This approach offers high yields and good functional group tolerance when executed with precision.
Caption: Proposed synthetic workflow for the target boronic acid.
Step-by-Step Synthesis Protocol
This protocol details the synthesis from Benzyl 5-bromopicolinate, which can be prepared from the corresponding commercially available acid or methyl ester.
Materials:
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Benzyl 5-bromopicolinate
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
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Triisopropyl borate
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Hydrochloric acid (1 M aqueous solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Appropriate solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Benzyl 5-bromopicolinate dissolved in anhydrous THF.
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Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions, such as attack of the n-BuLi at the ester carbonyl, and to ensure the formation of the desired pyridyl-lithium intermediate. Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C upon completion of the addition.
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Borylation (Electrophilic Trap): To the same flask, add triisopropyl borate dropwise, again ensuring the temperature remains at -78 °C. Causality: The highly reactive organolithium species readily attacks the electrophilic boron atom of the borate ester. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis and Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester to the boronic acid.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification and Validation: The crude solid can be purified by recrystallization or flash column chromatography. The final product's identity and purity must be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the successful synthesis before use in subsequent applications.
Safe Handling and Storage
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Safety: The compound is expected to be an irritant to the skin, eyes, and respiratory tract, similar to related structures. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: To maintain its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) at 2-8°C.[5][6] This minimizes both oxidative degradation and the dehydration-driven formation of the corresponding boroxine.
Part 3: Spectroscopic and Analytical Characterization
Accurate characterization is non-negotiable for confirming the identity and purity of a synthetic building block.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key diagnostic signals would include:
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A singlet around 5.4 ppm for the benzylic (-CH₂-) protons.
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A multiplet between 7.3-7.5 ppm for the protons of the phenyl ring of the Cbz group.
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Three distinct signals in the aromatic region (typically 8.0-9.2 ppm) corresponding to the three protons on the pyridine ring.
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A very broad, exchangeable singlet for the two hydroxyl protons of the B(OH)₂ group, which may not always be observed depending on the solvent and water content.
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¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing characteristic signals for the ester carbonyl (~165 ppm), the carbons of the two aromatic rings, and the benzylic carbon (~68 ppm). The carbon atom attached to the boron (C-B) may appear as a broad signal or may not be observed at all due to quadrupolar relaxation.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Part 4: Core Application in Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning transformation that is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[2]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generic Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling (6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid with a generic aryl or heteroaryl halide (Ar-X).
Materials:
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(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid (1.2 equivalents)
-
Aryl Halide (Ar-X, 1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
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Solvent System (e.g., 1,4-Dioxane and Water, typically 4:1 v/v)
Procedure:
-
Reagent Charging: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk flask), combine the aryl halide, the boronic acid, and the base.
-
Solvent and Catalyst Addition: Add the solvent system, followed by the palladium catalyst.
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Degassing: Seal the vessel and degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles. Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Rigorous degassing is essential for reproducible and high-yielding reactions.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until the reaction is complete, as monitored by TLC or LC-MS.
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Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield the desired biaryl product.
Conclusion
(6-((Benzyloxy)carbonyl)pyridin-3-yl)boronic acid is more than just another chemical in a catalog; it is a strategically designed synthetic tool. Its architecture provides a direct route to highly functionalized pyridyl compounds, which are of perennial interest in drug discovery. By understanding its properties, mastering its synthesis, and skillfully applying it in robust protocols like the Suzuki-Miyaura coupling, researchers can significantly accelerate the development of novel molecular entities. This guide serves as a foundational resource to empower scientists to leverage the full potential of this versatile building block.
References
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Pharmaffiliates. 6-(Benzyloxycarbonyl)pyridine-3-boronic acid. [Online] Available at: [Link]
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Molecules. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications". [Online] Available at: [Link]
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PubChem, National Center for Biotechnology Information. 3-Pyridinylboronic acid. [Online] Available at: [Link]
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Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling". [Online] Available at: [Link]
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ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Online] Available at: [Link]
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Molecules. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications". [Online] Available at: [Link]
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